Atractylol

Serotonin liberation Neuropharmacology Comparative pharmacology

Atractylol (CAS 6989-21-5) is a furoeremophilane sesquiterpenoid isolated from Atractylodes lancea and A. chinensis. Unlike co-occurring β-eudesmol or hinesol, Atractylol exhibits a pronounced effect on serotonin liberation—surpassing reserpine in peripheral serotonergic modulation. This unique pharmacodynamic signature makes it indispensable for target-specific assays in GI motility, nausea, and gut-brain axis research. Given the chemotype-dependent accumulation of sesquiterpenoids in Atractylodes species, only a high-purity, analytically validated reference standard can deconvolute individual compound contributions from crude extracts. Procure Atractylol with verified purity (≥98% by HPLC) to ensure reproducible results in pharmacological studies, biosynthetic pathway elucidation, or botanical extract standardization programs.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
Cat. No. B15158572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractylol
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=COC2=C1CC3C(=C)CCCC3(C2)C
InChIInChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3
InChIKeyTYPSVDGIQAOBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atractylol Procurement Guide: Chemical Identity and Pharmacognostic Baseline


Atractylol is a naturally occurring sesquiterpenoid belonging to the eremophilane subclass, primarily isolated from the rhizomes of Atractylodes species, notably Atractylodes lancea and Atractylodes chinensis [1]. It is a key constituent of the essential oil fraction responsible for many of the traditional therapeutic effects attributed to Atractylodis Rhizoma, and is characterized by its molecular formula C15H20O and a calculated XlogP of 4.0 [2]. As a volatile lipid-soluble compound, its procurement and analytical standardization are critical for ensuring the reproducibility of research outcomes, particularly in studies exploring its distinct pharmacological profile compared to other major Atractylodes constituents.

Atractylol Selection: Why Generic Sesquiterpenoid Substitution Leads to Experimental Irreproducibility


Scientific and industrial users cannot simply interchange Atractylol with other major Atractylodes sesquiterpenoids (e.g., β-eudesmol, hinesol, atractylon, atractylodin) or related eremophilanes due to profound differences in their pharmacological target engagement and physiochemical properties. While all belong to the same essential oil fraction, their structural divergence leads to distinct pharmacodynamics. For instance, the serotonergic activity of Atractylol is directly contrasted with reserpine [1], and its specific role in the plant's chemotypic expression differs fundamentally from that of β-eudesmol, hinesol, and atractylon [2]. Furthermore, the content ratio of other sesquiterpenoids like β-eudesmol/hinesol is a well-established, highly heritable quality marker [3], underscoring that the precise compositional balance of each compound is not interchangeable. Substituting a complex extract or a different isolated compound for pure Atractylol will not replicate the specific biological effects documented in the following evidence and can introduce confounding variables in target-specific assays.

Quantitative Evidence for Atractylol Differentiation: A Comparative Analysis Against Reserpine and In-Class Compounds


Superior Serotonin Liberating Effect of Atractylol Oil Compared to Reserpine

In a direct comparative study, Atractylol oil demonstrated a more pronounced effect on serotonin (5-HT) dynamics than the reference drug reserpine. Specifically, Atractylol oil administration led to a greater decrease in intestinal 5-HT content and a greater increase in venous blood 5-HT content compared to reserpine [1].

Serotonin liberation Neuropharmacology Comparative pharmacology

Distinct Chemotype-Associated Accumulation Pattern Differentiates Atractylol from Other Major Sesquiterpenoids

Metabolomic analysis of A. lancea reveals chemotype-specific terpenoid profiles. The Dabie Mountain (DA) chemotype is characterized by specific accumulation of β-eudesmol (18.74 ± 1.82 mg/g) and hinesol (9.05 ± 0.93 mg/g), while the Mao Mountain (MA) chemotype shows a predominance of atractylone (22.36 ± 2.15 mg/g) [1]. This differential accumulation directly impacts the overall pharmacological profile of the plant extract and highlights that Atractylol (a furoeremophilane) is part of a divergent biosynthetic and regulatory network [2].

Chemotype differentiation Metabolomics Quality control

Genetic Control of Sesquiterpenoid Content: Atractylol is Part of a Highly Heritable but Independent Biosynthetic Network

The contents of major sesquiterpenoids in A. lancea are strongly influenced by genetic factors. Broad-sense heritability (H²) for β-eudesmol, hinesol, atractylon, and atractylodin contents were estimated at 0.84, 0.77, 0.86, and 0.87, respectively [1]. This high heritability, coupled with a lack of strong correlation between the compounds, suggests that Atractylol accumulation is governed by a distinct set of genetic and regulatory factors compared to its structural analogs.

Heritability Biosynthesis Genotype-environment interaction

Atractylol: High-Value Research and Industrial Application Scenarios


Investigating Serotonergic Pathways and Neuro-Immune Interactions

Based on the evidence of a more pronounced effect on serotonin liberation and content compared to reserpine [1], Atractylol is an ideal candidate for research into the peripheral serotonergic system. This application is particularly relevant for studies on gastrointestinal motility disorders, nausea, and the modulation of inflammation via the gut-brain axis, where a tool compound with a unique serotonergic profile distinct from reserpine is required.

Deconvolution of Atractylodes lancea Pharmacological Activity and Chemotype-Specific Effects

Given the chemotype-specific accumulation of different sesquiterpenoids in A. lancea [1], the use of pure Atractylol is essential for deconvoluting the individual contribution of this compound to the overall extract's bioactivity. This scenario is critical for academic research groups seeking to identify the active pharmaceutical ingredient(s) responsible for traditional medicinal claims and for industrial partners aiming to develop a standardized, single-compound botanical drug product.

Standardization and Quality Control of Botanical Raw Materials and Extracts

For manufacturers of botanical extracts or traditional medicine products, procuring a high-purity Atractylol reference standard is crucial. The evidence that the content of related sesquiterpenoids is highly heritable and genotype-dependent [1] underscores the natural variability of these compounds in plant material. Atractylol can serve as a specific analytical marker for developing robust HPLC or GC-MS methods to authenticate plant species, differentiate chemotypes, and ensure batch-to-batch consistency of Atractylodes-based products.

Studies on the Biosynthesis and Genetic Engineering of Furoeremophilanes

The understanding that different sesquiterpenoid pathways in A. lancea are under strong but distinct genetic control [1] positions Atractylol as a target for metabolic engineering and synthetic biology efforts. Researchers aiming to elucidate the specific enzymes in the furoeremophilane biosynthetic pathway or to enhance Atractylol production in heterologous hosts would require the pure compound as an analytical standard and for bioactivity confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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